![molecular formula C10H10F2O4 B2877257 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid CAS No. 1783921-90-3](/img/structure/B2877257.png)
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid
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Overview
Description
Difluoromethylated compounds are a significant class of chemicals that have found extensive applications in medicinal chemistry . The difluoromethyl group is often introduced into molecules to modulate their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of considerable interest in recent years . Various methods have been developed, many of which involve the use of difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be complex and varies depending on the specific compound. The difluoromethyl group can form bonds with carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur .Chemical Reactions Analysis
Difluoromethylation reactions often involve the formation of a bond between a difluoromethyl group and another atom (such as carbon, oxygen, nitrogen, or sulfur) . These reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as reactivity, stability, and solubility .Scientific Research Applications
Late-Stage Difluoromethylation
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid: can be used in late-stage difluoromethylation, which is a process of introducing difluoromethyl groups at the final stages of synthetic protocols. This technique is crucial in pharmaceuticals as it affects the physical properties of compounds, such as solubility, metabolic stability, and lipophilicity .
Medicinal Chemistry
In medicinal chemistry, the difluoromethyl group is of particular interest because it is isosteric and isopolar to the –OH and –SH groups. This means it can act as a lipophilic hydrogen bond donor, which is beneficial for drug design, enhancing the interaction of drugs with biological targets .
Agrochemical Development
The introduction of difluoromethyl groups into agrochemicals can improve their efficacy. The modification of molecules with 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid can lead to better metabolic stability and environmental resistance, which is vital for agrochemicals that need to withstand various environmental conditions .
Material Science
In material science, the difluoromethyl group can alter the physical properties of materials. For instance, it can be used to create polymers with increased resistance to solvents or to enhance the material’s thermal stability .
Photocatalytic Difluoromethylation
This compound can be involved in photocatalytic difluoromethylation reactions. These reactions are important for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds under mild and environmentally benign conditions .
Protein Modification
An emerging application is the site-selective installation of difluoromethyl groups onto large biomolecules such as proteins. This can be used to modify the function or stability of proteins, which has implications in biotechnology and therapeutic development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGSLBCHSJIGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid |
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